
4-(2-(Methylthio)phenoxy)-2-(trifluoromethyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Androgen receptor antagonist 10 is a compound designed to inhibit the activity of androgen receptors. Androgen receptors are critical in the development and progression of prostate cancer, as they mediate the effects of androgens like testosterone and dihydrotestosterone. By blocking these receptors, androgen receptor antagonists can help manage conditions like prostate cancer by preventing the growth and proliferation of cancer cells .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of androgen receptor antagonist 10 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The process typically starts with the preparation of a core scaffold, followed by functionalization to introduce specific substituents that enhance the compound’s activity and selectivity. Common reagents used in these reactions include various halides, amines, and coupling agents .
Industrial Production Methods: Industrial production of androgen receptor antagonist 10 involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms are often employed to achieve efficient and reproducible production .
化学反応の分析
Types of Reactions: Androgen receptor antagonist 10 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to convert certain functional groups to more active forms.
Substitution: Substitution reactions are employed to introduce or replace specific substituents on the core scaffold
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed: The major products formed from these reactions are typically derivatives of the original compound with modified functional groups that can enhance or modulate its activity as an androgen receptor antagonist .
科学的研究の応用
Androgen receptor antagonist 10 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationships of androgen receptor antagonists and to develop new compounds with improved efficacy.
Biology: Employed in research to understand the role of androgen receptors in cellular processes and disease mechanisms.
Medicine: Investigated for its potential therapeutic applications in treating prostate cancer and other androgen-dependent conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control and analytical testing .
作用機序
The mechanism of action of androgen receptor antagonist 10 involves binding to the ligand-binding domain of the androgen receptor, thereby preventing the receptor from interacting with its natural ligands, testosterone and dihydrotestosterone. This inhibition blocks the receptor’s ability to translocate to the nucleus and activate gene transcription, ultimately reducing the expression of genes involved in cell growth and proliferation .
類似化合物との比較
Enzalutamide: A second-generation androgen receptor antagonist with a strong binding affinity to the androgen receptor.
Apalutamide: Another second-generation antagonist known for its efficacy in treating castration-resistant prostate cancer.
Bicalutamide: A first-generation antagonist that competes with androgens for receptor binding but has a different binding profile compared to newer agents .
Uniqueness: Androgen receptor antagonist 10 is unique in its specific structural modifications that enhance its binding affinity and selectivity for the androgen receptor. These modifications can result in improved therapeutic outcomes and reduced side effects compared to other similar compounds .
特性
分子式 |
C15H10F3NOS |
|---|---|
分子量 |
309.31 g/mol |
IUPAC名 |
4-(2-methylsulfanylphenoxy)-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C15H10F3NOS/c1-21-14-5-3-2-4-13(14)20-11-7-6-10(9-19)12(8-11)15(16,17)18/h2-8H,1H3 |
InChIキー |
BHGCWADCRHBUMS-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC=CC=C1OC2=CC(=C(C=C2)C#N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(4-chlorophenyl)-5-[4-(4-chlorophenyl)-2-oxo-1H-quinolin-3-yl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B12385009.png)
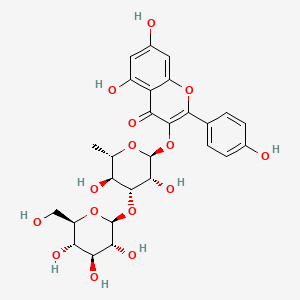
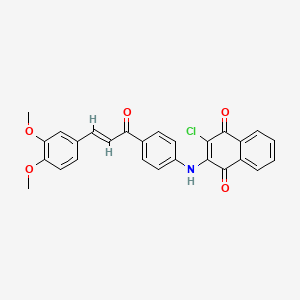
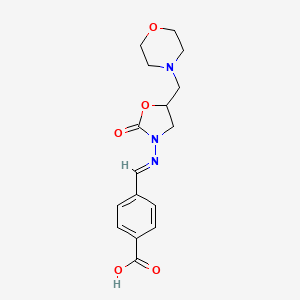
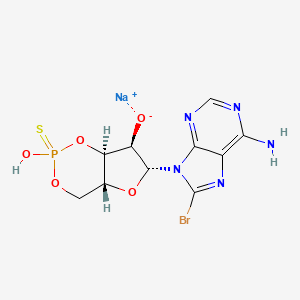
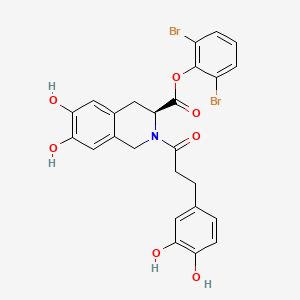

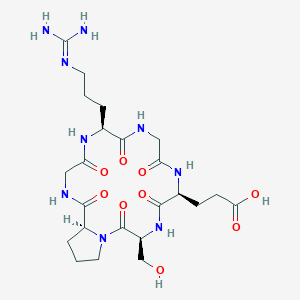

![2-amino-1-[6-[2-amino-5-(3-methylpyridin-4-yl)-1H-imidazol-4-yl]-2,3-dihydro-1,4-benzoxazin-4-yl]-2-methylpropan-1-one](/img/structure/B12385066.png)
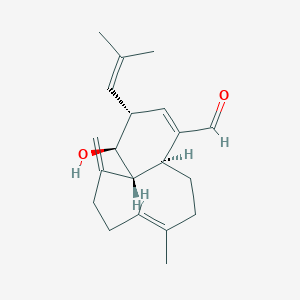
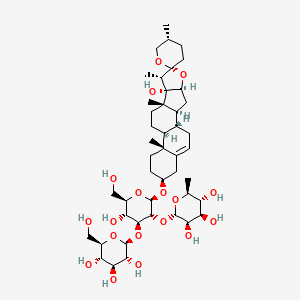
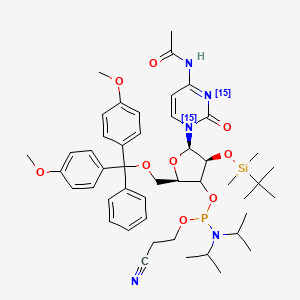
![2-Butyl-1-(oxolan-3-ylmethyl)imidazo[4,5-c]quinolin-4-amine](/img/structure/B12385089.png)
